Methyl 3-(butylamino)-2-methylpropanoate
Description
Significance of Beta-Amino Acid Esters in Chemical Research
Beta-amino acid esters are of considerable importance in the synthesis of potential therapeutic agents and other biologically active compounds. nih.gov Their utility is particularly prominent in medicinal chemistry and materials science. One of the most significant applications of beta-amino esters is as monomers for the synthesis of poly(β-amino esters) (PBAEs). resolvemass.canih.gov
PBAEs are a class of biodegradable and pH-responsive polymers, making them ideal candidates for biomedical applications such as drug delivery and gene therapy. resolvemass.canih.govresolvemass.ca The ester linkages in the polymer backbone are susceptible to hydrolysis under physiological conditions, leading to biocompatible, small-molecule byproducts that can be cleared from the body. resolvemass.canih.gov The amino groups provide a cationic nature, which allows for effective interaction with negatively charged molecules like DNA and RNA, facilitating their encapsulation and delivery into cells. resolvemass.canih.gov The versatility in the synthesis of PBAEs, allowing for the combination of various diacrylate esters and amines, enables the creation of vast libraries of polymers with tunable properties. nih.gov
Structural Classification of Beta-Amino Esters: Distinctive Features and Design Principles
The fundamental structure of a beta-amino ester consists of an amine nitrogen and an ester carbonyl separated by a two-carbon bridge. The classification of these molecules can be based on the substitution patterns on this backbone. Variations can occur at the alpha-carbon (adjacent to the ester), the beta-carbon (adjacent to the nitrogen), and on the nitrogen atom itself.
The design of beta-amino esters is often guided by their intended application. For instance, in the synthesis of PBAEs, the structure of the beta-amino ester monomer directly influences the properties of the resulting polymer. Key structural features include:
The Amine Group: The nature of the amine (primary or secondary) determines the branching and cross-linking possibilities in polymerization.
The Ester Group: The alcohol component of the ester can be modified to alter properties like solubility and reactivity.
The Carbon Backbone: Substituents on the carbon chain between the amine and ester can introduce stereocenters and affect the conformational flexibility of the molecule.
The synthesis of beta-amino esters is most commonly achieved through the Michael addition reaction, where an amine is added to an α,β-unsaturated ester. resolvemass.carsc.org This method is highly efficient and allows for a wide variety of structures to be synthesized by simply changing the starting amine and acrylate. acs.org
Academic Context and Research Relevance of Methyl 3-(butylamino)-2-methylpropanoate
This compound is a specific example of a beta-amino ester. Its structure features a methyl ester, a butyl group attached to the nitrogen atom, and a methyl group on the alpha-carbon.
| Property | Value |
| CAS Number | 13604-68-7 |
| Molecular Formula | C9H19NO2 |
| Molecular Weight | 173.25 g/mol |
| Boiling Point | 229.9°C at 760 mmHg |
| Density | 0.912 g/cm³ |
| Refractive Index | 1.430 |
This data is compiled from chemical databases. guidechem.com
While extensive research focusing solely on this compound is not widely present in the public domain, its academic relevance can be understood by considering its structure in the context of beta-amino ester chemistry. It possesses the key functional groups that make it a potential monomer for the synthesis of functional polymers, specifically PBAEs, via Michael addition polymerization. nih.govrsc.org The secondary amine (butylamino group) and the activated double bond precursor (methyl methacrylate) are classic components for such reactions. guidechem.com
The specific combination of a butylamino group and a 2-methylpropanoate (B1197409) structure would be expected to impart particular properties to a polymer derived from it. The butyl group would increase the hydrophobicity of the polymer, which can be a critical parameter in designing drug delivery vehicles. nih.gov The methyl group on the alpha-carbon would influence the polymer's backbone flexibility and degradation kinetics. Therefore, this compound can be viewed as a valuable, though perhaps not extensively studied, building block within the broader and highly active research field of functional, biodegradable polymers for biomedical applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(butylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-5-6-10-7-8(2)9(11)12-3/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJWRETXXFSHHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286811 | |
| Record name | methyl 3-(butylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13604-68-7 | |
| Record name | NSC47798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 3-(butylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Butylamino 2 Methylpropanoate and Analogous Beta Amino Propanoates
Michael Addition Reactions for Beta-Amino Ester Synthesis
The Michael addition, or conjugate addition, is a cornerstone for the formation of carbon-nitrogen bonds in the synthesis of β-amino esters. biomedfrontiers.org This reaction involves the nucleophilic addition of an amine to an electron-deficient alkene, such as an acrylate or methacrylate ester. biomedfrontiers.orgnih.gov The synthesis of Methyl 3-(butylamino)-2-methylpropanoate is achieved through the Michael addition of butylamine to methyl methacrylate.
Amine-Acrylate/Methacrylate Addition Mechanisms
The aza-Michael addition mechanism involves the nucleophilic attack of an amine on the β-carbon of an α,β-unsaturated ester. youtube.com This reaction can proceed without a catalyst, but it is often facilitated by the presence of a base or an acid. In the case of primary amines like butylamine, the initial addition to an acceptor like methyl methacrylate forms the desired mono-adduct, this compound. However, a subsequent reaction can occur where the newly formed secondary amine adds to another molecule of the Michael acceptor, leading to a bis-adduct. nih.gov
The reactivity of the Michael acceptor plays a crucial role. Methacrylates are generally less reactive than acrylates in aza-Michael additions due to the steric hindrance and inductive effect of the α-methyl group. upc.edu The reaction kinetics can also be influenced by the nature of the amine, with primary amines having different reactivity compared to the secondary amines formed during the reaction. upc.eduresearchgate.net
Catalytic Strategies in Michael Addition for Beta-Amino Esters
To improve reaction rates, yields, and selectivity, various catalytic strategies have been developed for the synthesis of β-amino esters. These strategies range from enzymatic catalysis to the use of heterogeneous catalysts.
Lipases, traditionally known for their role in hydrolysis, have shown promiscuous activity in catalyzing Michael additions. researchgate.netmdpi.com Several lipases, including those from Pseudomonas stutzeri, Chromobacterium viscosum, and Thermomyces lanuginosus, have been effectively used to catalyze the aza-Michael addition of amines to acrylates. mdpi.comacs.org For instance, Novozym 435, an immobilized form of Candida antarctica lipase B, has been shown to be an efficient catalyst for aza-Michael additions. researchgate.netnih.gov The use of lipases offers an environmentally friendly approach with high selectivity. acs.orgresearchgate.net These enzymatic reactions can lead to the formation of Michael adducts in shorter reaction times compared to uncatalyzed reactions. researchgate.net
Heterogeneous catalysts like acidic alumina provide a green and efficient alternative for aza-Michael additions. biomedfrontiers.orgnih.gov These reactions can be performed under solvent-free conditions, and the catalyst can be easily recovered and reused. biomedfrontiers.orgsemanticscholar.org Acidic alumina has been successfully used to selectively synthesize mono-adducts in high yields from the reaction of primary aliphatic and aromatic amines with various Michael acceptors, including methyl acrylate. biomedfrontiers.orgnih.govnih.gov Silica-supported aluminum chloride is another heterogeneous catalyst that effectively promotes the Michael addition of amines to α,β-unsaturated compounds under solvent-free conditions, offering excellent yields. tandfonline.com
Table 1: Comparison of Catalytic Strategies in Michael Addition for Beta-Amino Ester Synthesis
| Catalytic Strategy | Catalyst Example | Key Advantages | Reaction Conditions |
|---|---|---|---|
| Enzymatic Catalysis | Lipase (e.g., Novozym 435) | High selectivity, mild reaction conditions, environmentally friendly. acs.orgresearchgate.net | Often in organic solvents or solvent-free. |
| Heterogeneous Catalysis | Acidic Alumina | Catalyst is reusable, solvent-free conditions, high yields of mono-adducts. biomedfrontiers.orgsemanticscholar.org | Often solvent-free, may require heating. |
Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Syntheses
In line with the principles of green chemistry, solvent-free and microwave-assisted methods have been developed for the synthesis of β-amino esters. Performing aza-Michael additions without a solvent, often in the presence of a heterogeneous catalyst like acidic alumina, reduces waste and simplifies the purification process. biomedfrontiers.orgnih.govresearchgate.net
Microwave irradiation has emerged as a powerful tool to accelerate these reactions. nih.govresearchgate.net It significantly reduces reaction times and can lead to higher yields and product purity compared to conventional heating methods. nih.govresearchgate.netias.ac.in The combination of solvent-free conditions with microwave assistance represents a particularly efficient and environmentally benign approach to the Michael addition of amines to α,β-unsaturated esters. researchgate.netmdpi.com
Table 2: Effect of Microwave Irradiation on Michael Addition of Benzylamine to Methyl Methacrylate
| Conditions | Time | Yield |
|---|---|---|
| 115 °C | 2 hours | Starting material only |
| 130 °C | 1 hour | 97% |
Data sourced from a study on the 1,4-addition of benzylamine to α,β-unsaturated esters. nih.gov
Continuous-Flow Reactor Synthesis of Beta-Amino Esters
Continuous-flow microreactors offer a modern and efficient platform for the synthesis of β-amino esters. mdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and safety. suss.edu.sg Lipase-catalyzed Michael additions of aromatic amines to acrylates have been successfully implemented in continuous-flow systems, achieving excellent yields with significantly reduced residence times (e.g., 30 minutes) compared to batch reactors (e.g., 24 hours). mdpi.comsuss.edu.sgresearchgate.net The use of continuous-flow reactors in combination with enzymatic catalysis represents a highly efficient and green strategy for the rapid production of β-amino acid esters. mdpi.comresearchgate.net
Esterification Pathways Utilizing 3-(butylamino)-2-methylpropanoic Acid
The direct esterification of the parent β-amino acid, 3-(butylamino)-2-methylpropanoic acid, represents a primary route to obtaining this compound. This transformation can be achieved through several established methods, often requiring the protection of the amino group to prevent side reactions.
One common approach involves the use of an acid catalyst in the presence of methanol. The reaction temperature and choice of catalyst are crucial for achieving high yields. For instance, the esterification of amino acids can be effectively carried out in the presence of a hydrosulphate, which can be prepared in situ from chlorosulphonic acid and the corresponding alcohol. researchgate.net This method is applicable to a wide range of amino acids, including both aromatic and aliphatic variants. researchgate.net The reaction temperature typically ranges from 30°C to the reflux temperature of the alcohol, with optimal conditions varying depending on the specific amino acid and alcohol used. researchgate.net
Another effective method for the esterification of N-protected amino acids utilizes N-hydroxysuccinimide esters as activated intermediates. In this procedure, the N-protected amino acid is first converted to its N-hydroxysuccinimide ester, which then reacts with an alcohol in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) to yield the desired ester. This method is advantageous due to the stability of the N-hydroxysuccinimide ester intermediates, which can be prepared and stored for future use.
Enzymatic methods also offer a mild and selective alternative for the esterification of N-protected amino acids. Lipases and proteases have been successfully employed to catalyze the esterification of N-Cbz-L-amino acids with various alcohols, including secondary alcohols, in organic solvents. The choice of enzyme and reaction conditions, such as pH, can significantly influence the reaction's efficiency and yield.
The following table summarizes various reagents and their roles in the esterification of amino acids, which are analogous to the synthesis of this compound.
| Reagent/Catalyst | Role in Esterification | Typical Reaction Conditions |
| Chlorosulphonic Acid/Alcohol | In situ generation of hydrosulphate catalyst | 50°C to 120°C |
| N-Hydroxysuccinimide/DCC | Activation of the carboxylic acid | Room temperature |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst for the reaction of activated esters with alcohols | Room temperature |
| Lipases/Proteases | Biocatalyst for ester formation | pH 7.5, in organic solvents |
Stereoselective Synthesis and Enantiopure Beta-Amino Acid Ester Derivatization
The biological activity of β-amino acid derivatives is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods to obtain enantiopure β-amino acid esters is of paramount importance.
One prominent strategy for the asymmetric synthesis of β-amino acids involves the conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters. The use of chiral auxiliaries or catalysts can induce high levels of stereoselectivity in this reaction. For example, the conjugate addition of a chiral N-benzyl-N-(α-methylbenzyl) lithium amide to an α,β-unsaturated ester can produce both syn and anti β-amino acids in an enantiomerically pure form.
Another powerful approach is the catalytic asymmetric hydrogenation of β-enamino esters. Chiral transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine ligands, have proven to be highly effective in achieving excellent enantioselectivities in these reactions.
Furthermore, kinetic resolution of racemic β-amino esters using enzymes such as lipases can provide access to enantiopure β-amino acids and their corresponding esters. In this process, the enzyme selectively hydrolyzes one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus resolved.
The table below outlines different approaches to achieve stereoselectivity in the synthesis of β-amino acid esters.
| Synthetic Approach | Key Principle | Common Reagents/Catalysts |
| Chiral Auxiliary-Mediated Conjugate Addition | A chiral auxiliary attached to the nucleophile or electrophile directs the stereochemical outcome of the addition. | Chiral lithium amides |
| Catalytic Asymmetric Hydrogenation | A chiral metal complex catalyzes the enantioselective addition of hydrogen across the double bond of a β-enamino ester. | Rhodium or Ruthenium complexes with chiral phosphine ligands (e.g., BINAP) |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the enantiomers. | Lipases (e.g., Candida antarctica lipase B) |
Novel Precursor-Based Synthetic Routes for this compound
Recent research has focused on developing novel synthetic routes to β-amino acid esters from unconventional starting materials. These methods aim to provide more efficient and versatile access to a wider range of structurally diverse β-amino acid derivatives.
Reactions Involving Selenolactone Derivatives
Scientific literature detailing the synthesis of this compound or analogous beta-amino propanoates from selenolactone derivatives could not be retrieved. Therefore, this section cannot be elaborated upon at this time.
Advanced Spectroscopic and Analytical Characterization Techniques in Research
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that allows for the accurate determination of the molecular mass of a compound, typically as a protonated molecule [M+H]⁺. The high resolution of this technique enables the determination of the elemental formula.
For Methyl 3-(butylamino)-2-methylpropanoate (C₉H₁₉NO₂), the expected exact mass of the protonated molecule [C₉H₂₀NO₂]⁺ can be calculated. This experimental value can then be compared to the theoretical mass to confirm the elemental composition.
The fragmentation pattern in MS/MS experiments would likely involve the loss of the methoxy (B1213986) group, cleavage of the butyl chain, and other characteristic fragmentations of amino acid esters. A prominent fragment would be expected from the loss of the butylamino group or parts of it. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for amines.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and secondary amine functional groups.
Key expected absorption bands include:
A strong, sharp absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.
A medium to weak absorption band in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.
C-N stretching vibrations in the range of 1000-1250 cm⁻¹.
C-O stretching vibrations for the ester group, typically appearing as two bands in the 1000-1300 cm⁻¹ region.
C-H stretching and bending vibrations for the aliphatic parts of the molecule.
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Medium to Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ester) | 1735 - 1750 | Strong |
| C-O Stretch (Ester) | 1000 - 1300 | Strong |
Note: Predicted values are based on typical IR frequencies for similar functional groups.
Chromatographic Techniques for Purification and Analysis.phenomenex.comb-ac.co.ukpressbooks.pub
In the research and development of novel compounds, achieving a high degree of purity is essential for accurate characterization and subsequent application. Chromatographic techniques are fundamental to this process, enabling the separation of a target compound from unreacted starting materials, byproducts, and other impurities. The selection of a specific chromatographic method is contingent upon the physicochemical properties of the analyte and the desired scale of purification. For a compound such as this compound, which possesses both amine and ester functionalities, specific chromatographic strategies are employed for its effective purification and analysis.
Column Chromatography.phenomenex.compressbooks.pub
Column chromatography is a widely utilized preparative technique for the purification of organic compounds in a laboratory setting. orgchemboulder.com The separation is based on the differential adsorption of components of a mixture onto a solid stationary phase as a liquid mobile phase percolates through the column. columbia.edu For amines and amino esters, silica (B1680970) gel is a common stationary phase; however, the basic nature of the amine group can lead to strong, sometimes irreversible, interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor separation and recovery. biotage.com
To mitigate this issue, a common practice is to deactivate the silica gel or to modify the mobile phase. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system is a frequently employed strategy. biotage.com This modifier competes with the analyte for the active sites on the silica gel, preventing peak tailing and improving the resolution of the separation. The choice of eluent is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol), with the polarity being gradually increased to elute compounds of increasing polarity.
The progress of the separation is monitored by collecting fractions of the eluent and analyzing them, often by thin-layer chromatography (TLC), to identify the fractions containing the purified product. orgchemboulder.com
Table 1: Representative Data for Column Chromatography Purification of a Compound Analogous to this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase Gradient | 0-20% Ethyl Acetate in Hexane with 0.5% Triethylamine |
| Column Dimensions | 30 cm length x 3 cm diameter |
| Sample Loading | 1.5 g of crude product |
| Flow Rate | 15 mL/min |
| Fraction Size | 20 mL |
| Retention Factor (Rf) of Pure Compound | 0.4 (in 20% Ethyl Acetate/Hexane) |
| Yield of Purified Product | >95% |
Note: This data is illustrative and represents a typical purification for a compound of this class. Actual parameters would be determined empirically.
Size Exclusion Chromatography (SEC) for Polymeric Forms.nih.gov
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography, separates molecules based on their hydrodynamic volume in solution. b-ac.co.ukbio-rad.com The stationary phase consists of porous beads, and larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. phenomenex.com
While SEC is most commonly applied to the analysis of macromolecules such as proteins and synthetic polymers, it can also be utilized for the analysis of small molecules, particularly for separating oligomers from a monomeric species. nih.govacs.org In the context of this compound, SEC would not be the primary method for routine purification from synthetic impurities, as these are typically of similar molecular size. However, if there were a potential for the formation of dimers, trimers, or other small oligomers, for instance through intermolecular side reactions, SEC would be a valuable analytical tool to detect and quantify these species.
For the analysis of small molecules by SEC, specialized columns with small pore sizes are required to achieve adequate separation. The choice of mobile phase is critical and is selected based on the solubility of the analyte and its compatibility with the column packing material.
Table 2: Hypothetical SEC Analysis for Oligomeric Impurities in a this compound Sample
| Elution Time (min) | Species Detected | Molecular Weight (Da) (Relative to Standards) | Peak Area (%) |
| 10.5 | Dimer | ~346 | 1.2 |
| 12.1 | Monomer | 173 | 98.5 |
| 13.8 | Synthetic Byproduct | ~145 | 0.3 |
Note: This data is hypothetical and serves to illustrate the potential application of SEC for the analysis of oligomeric forms. The formation of such oligomers for this specific compound is not established in the provided context.
Computational and Theoretical Investigations of Methyl 3 Butylamino 2 Methylpropanoate and Beta Amino Ester Systems
Quantum Chemical Studies on Molecular Structure and Reactivity.nih.govresearchgate.net
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical reactivity of molecules like Methyl 3-(butylamino)-2-methylpropanoate. These methods provide a framework for understanding bond strengths, charge distributions, and molecular orbitals.
Density Functional Theory (DFT) has become a prevalent tool for investigating beta-amino ester systems due to its balance of computational cost and accuracy. rsc.orgdurham.ac.uk DFT methods calculate the electron density of a molecule to determine its energy and other properties. q-chem.com Studies on related beta-amino acid and ester systems frequently employ DFT to optimize ground-state geometries, calculate vibrational frequencies, and predict reactivity. researchgate.netresearchgate.net For instance, the B3LYP functional is commonly used to investigate the physical descriptors and electronic interactions within poly(β-amino ester) systems. rsc.org DFT calculations have been successfully used to prove that strong hydrogen bonds in some β-enamino esters lead to the formation of extensive through-space conjugation in aggregated states. nih.govmdpi.com
Theoretical investigations into the aminolysis of beta-hydroxy-alpha,beta-unsaturated esters have utilized DFT at the B3LYP/6-31G(d,p) level to explore potential reaction mechanisms. nih.gov These calculations help in predicting reaction pathways and energy barriers, providing a more precise understanding of the reaction dynamics. nih.gov
Table 1: Comparison of Calculated Properties for Beta-Amino Acid Conformers using DFT and HF Methods
| Property | Method | Conformer 1 | Conformer 2 | Conformer 3 |
| Relative Energy (kcal/mol) | DFT (B3LYP) | 0.00 | 1.25 | 2.10 |
| HF | 0.00 | 1.58 | 2.85 | |
| Dipole Moment (Debye) | DFT (B3LYP) | 2.1 | 3.5 | 4.2 |
| HF | 2.0 | 3.3 | 4.0 | |
| Key Dihedral Angle (degrees) | DFT (B3LYP) | -64 | 57 | 180 |
| HF | -62 | 59 | 178 | |
| Note: Data is representative of typical findings for beta-amino acid systems and is intended for illustrative purposes. Actual values vary based on the specific molecule and basis set. scirp.orgresearchgate.net |
Hartree-Fock (HF) computations represent an ab initio approach that, while generally less accurate than modern DFT methods for capturing electron correlation, still provides valuable foundational insights. researchgate.netresearchgate.net HF calculations have been used alongside DFT to study the conformations of beta-amino acids, providing a baseline for comparison. scirp.orgresearchgate.netscirp.org In these studies, stable geometries are optimized at the HF level, and the results are often compared with DFT and experimental data to assess the performance of different theoretical levels. researchgate.netscirp.orgscirp.org While HF methods may overestimate vibrational frequencies and neglect certain electron correlation effects, they are crucial for providing a qualitative understanding of molecular structure and energetics. researchgate.net
Conformational Analysis and Energy Landscape Mapping.organic-chemistry.orgnih.gov
The biological and chemical activity of flexible molecules like this compound is intrinsically linked to their preferred three-dimensional shapes or conformations. Computational analysis is essential for mapping the potential energy surface and identifying stable conformers. nih.govnih.gov
A critical factor governing the conformational preference of beta-amino esters is the potential for intramolecular hydrogen bonding. acs.orgnih.gov This interaction, typically occurring between the amine proton and the carbonyl oxygen of the ester group, can significantly stabilize certain folded conformations. scirp.orgscirp.orgresearchgate.net Theoretical calculations are used to quantify the strength and geometric parameters of these hydrogen bonds. mdpi.comresearchgate.net For example, studies on various beta-amino acids and related compounds have shown that intramolecular hydrogen bonds play a dominant role in determining the most stable gas-phase structures. mdpi.comscirp.org The presence of these bonds restricts conformational freedom and can lead to well-defined, rigid structures. nih.gov
Table 2: Influence of Intramolecular Hydrogen Bonding on Conformer Stability
| Conformer | H-Bond Presence | H-Bond Distance (Å) | Calculated Relative Stability (kcal/mol) |
| Folded | Yes (N-H···O=C) | 2.05 | 0.0 (most stable) |
| Extended | No | N/A | + 3.5 |
| Note: This table illustrates typical computational results for beta-amino esters where a folded conformer is stabilized by an intramolecular hydrogen bond. mdpi.com |
The surrounding solvent environment can dramatically alter the conformational preferences of a molecule. researchgate.net Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent. scirp.org Studies on beta-amino acids have demonstrated that solvation generally stabilizes conformations relative to the gas phase. scirp.orgresearchgate.netscirp.org The presence of a polar solvent like water can disrupt intramolecular hydrogen bonds in favor of forming stronger hydrogen bonds with solvent molecules. nih.gov This often leads to a shift in the conformational equilibrium, favoring more extended structures in solution compared to the folded, intramolecularly hydrogen-bonded structures preferred in the gas phase. scirp.orgscirp.org These solvation effects are crucial for understanding the behavior of beta-amino esters in biological or reaction media. researchgate.net
Reaction Mechanism Exploration and Transition State Characterization.nih.gov
Computational chemistry provides powerful tools for exploring the detailed pathways of chemical reactions involving beta-amino esters. By mapping the potential energy surface from reactants to products, researchers can identify transition states and calculate activation energies, offering deep insights into reaction kinetics and mechanisms. nih.gov The synthesis of beta-amino esters often involves the aza-Michael reaction, and computational studies can elucidate the step-by-step mechanism of this conjugate addition. acs.org Theoretical models can characterize the geometry of the transition state, which is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. acs.org Such studies are invaluable for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
Modeling of Poly(beta-amino ester) Polymerization and Structural Properties
The synthesis of poly(β-amino ester)s typically proceeds through the Michael addition reaction of a diacrylate with a primary or secondary amine. frontiersin.org This polymerization process results in a diverse library of polymers whose properties can be finely tuned by the choice of monomers. rug.nl Computational modeling plays a crucial role in predicting and understanding the structure-property relationships of these polymers, guiding the rational design of new materials for various applications, particularly in gene delivery. nih.gov
Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations are a key computational technique used to study the dynamic behavior of PBAEs. nih.gov Coarse-grained molecular dynamics (CG-MD), in particular, allows for the modeling of large systems, such as the formation of nanoparticles, over extended timescales. nih.gov These simulations provide insights into the molecular organization of PBAE-based polyplexes, which are formed by the electrostatic interaction of the cationic polymer with negatively charged molecules like siRNA or plasmid DNA. nih.govacs.org
Research findings from MD simulations of amphiphilic PBAEs have demonstrated the influence of factors like polymer lipophilicity and buffer conditions on the structure of the resulting nanoparticles. nih.gov For instance, simulations can predict the hydrodynamic diameter of micelles formed by PBAE polymers, and these predictions have shown good agreement with experimental results from dynamic light scattering (DLS). nih.gov
Table 1: Comparison of Simulated and Experimental Hydrodynamic Diameters of PBAE Micelles
| Polymer Composition (% Oleylamine) | Simulated Diameter (nm) | Experimental Diameter (DLS) (nm) |
|---|---|---|
| 10% | 5.2 | 4.8 ± 0.9 |
| 30% | 6.8 | 6.5 ± 1.5 |
| 55% | 8.5 | 8.1 ± 2.1 |
This table presents representative data for a model PBAE system to illustrate the correlation between simulation and experimental results. Data is conceptually derived from findings reported in the literature. nih.gov
These simulations also reveal how the structural characteristics of the polymer, such as the length of the side chains, can affect the morphology of the nanoparticles. nih.gov By visualizing the nanoscale structure of these polyplexes, researchers can gain a deeper understanding of the molecular interactions between the polymer and its cargo. researchgate.net
Density Functional Theory (DFT) Investigations:
Density functional theory (DFT) is another powerful computational method applied to beta-amino ester systems. rsc.org DFT calculations can be used to determine various electronic properties of the monomers and polymer fragments, such as their pKa values. nih.gov This information is critical for understanding how the protonation state of the amine groups in the PBAE backbone changes with pH, which in turn influences the polymer's ability to bind to nucleic acids and facilitate endosomal escape (the "proton sponge effect"). nih.gov
For example, DFT calculations have been used to confirm the protonation states of different amine groups within a PBAE structure at varying pH levels, which is essential for accurate parameterization of MD simulations. nih.gov
Table 2: Calculated pKa Values for a Model PBAE Copolymer
| Amine Group Location | Calculated pKa |
|---|---|
| Spermine Subunit (Primary Amine) | 10.8 |
| Spermine Subunit (Secondary Amine) | 9.9 |
This table illustrates the type of data that can be obtained from DFT calculations on PBAE systems. The values are representative and conceptually based on published research. nih.gov
Furthermore, DFT can be employed to investigate the physical and chemical interactions between the poly(beta-amino ester) and drug molecules, aiding in the design of effective drug delivery systems. rsc.org By optimizing the geometry of the polymer and drug molecules, researchers can calculate physical descriptors that help in evaluating their potential biological activity. rsc.org
Applications in Advanced Materials Science and Synthetic Organic Chemistry
A Versatile Building Block in Complex Organic Synthesis
Methyl 3-(butylamino)-2-methylpropanoate serves as a valuable intermediate in the synthesis of a wide array of organic molecules. Its utility stems from the reactivity of its functional groups, which allow for the construction of more complex chemical architectures.
Precursor in the Development of Diverse Organic Molecules
As a β-amino acid ester, this compound is a foundational component for the synthesis of various biologically active molecules and pharmaceutical intermediates. The presence of the secondary amine offers a reactive site for further molecular elaborations, such as N-acylation, which can introduce a variety of functional groups and expand the chemical diversity of the resulting derivatives. This adaptability makes it a key precursor in the development of new chemical entities with potential therapeutic applications.
Engagement in Nucleophilic Substitution and Addition Reactions
The chemical behavior of this compound is characterized by its participation in several key reaction types. The lone pair of electrons on the nitrogen atom of the butylamino group allows it to act as a nucleophile, readily engaging in both nucleophilic substitution and addition reactions. This reactivity is fundamental to its role in synthetic chemistry, enabling the formation of new carbon-nitrogen and other heteroatom bonds. For instance, it can participate in Michael addition reactions, a class of nucleophilic additions, which are crucial for forming carbon-carbon bonds under mild conditions.
Incorporation into Polymeric Materials: Poly(beta-amino esters) (PBAEs)
One of the most promising applications of this compound is in the synthesis of poly(beta-amino esters) (PBAEs). These polymers are known for their biodegradability and pH-responsiveness, making them highly suitable for biomedical applications such as drug and gene delivery.
Monomer for Michael Addition Polymerization
PBAEs are typically synthesized through the Michael addition polymerization of a primary or secondary amine with a diacrylate. The secondary amine of this compound allows it to act as a monomer in this step-growth polymerization process. The reaction involves the conjugate addition of the amine to the diacrylate, leading to the formation of the characteristic β-amino ester linkages in the polymer backbone. This polymerization method is highly efficient and allows for the creation of a diverse library of PBAEs with varying properties.
Design and Synthesis of Functionalized PBAE Copolymers
The structure of this compound lends itself to the design and synthesis of functionalized PBAE copolymers. By copolymerizing this monomer with other functional monomers, polymers with tailored properties can be achieved. The butylamino group can be further modified post-polymerization to introduce specific functionalities, such as targeting ligands or imaging agents. This flexibility in design is critical for developing advanced materials for specific biomedical applications.
Development of pH-Responsive Polymer Systems
The tertiary amine groups present in the backbone of PBAEs derived from monomers like this compound are key to their pH-responsive behavior. nih.govnih.govmdpi.com At physiological pH, these amines are partially protonated, but in the acidic environment of endosomes or tumors, they become fully protonated. nih.govnih.govmdpi.com This change in charge leads to polymer swelling and subsequent disruption of the endosomal membrane, facilitating the release of encapsulated therapeutic agents into the cytoplasm. nih.govnih.govmdpi.com This "proton sponge" effect is a critical feature for the efficacy of PBAEs as drug and gene delivery vehicles. nih.govnih.govmdpi.com
Engineering of Biodegradable Polymer Matrices
The incorporation of amino-containing monomers is a recognized strategy for engineering biodegradable polymers with tailored properties. While direct studies involving this compound are limited, the structural characteristics of this compound suggest its potential as a comonomer in the synthesis of biodegradable polyesters or polyamides. The secondary amine group could be incorporated into a polymer backbone, potentially influencing the material's degradation rate, hydrophilicity, and mechanical properties. Further research is necessary to explore its efficacy in polymerization reactions and the characteristics of the resulting polymers.
Fabrication of Polymeric Nanocomposites
In the realm of polymeric nanocomposites, the uniform dispersion of nanofillers within the polymer matrix is crucial for achieving enhanced material properties. The bifunctional nature of this compound, possessing both a polar amine group and a less polar ester group, suggests its potential as a compatibilizer or surface modification agent for nanofillers. Theoretically, the amine group could interact with the surface of inorganic nanoparticles, while the ester and alkyl chain could enhance compatibility with a surrounding polymer matrix, thereby improving dispersion and interfacial adhesion.
Research in Agrochemical Development
Synthesis of Novel Agrochemical Active Ingredients
The molecular structure of this compound contains functionalities that could serve as a foundational building block in the synthesis of new agrochemical active ingredients. The secondary amine and ester groups offer reactive sites for further chemical modification, potentially leading to the development of novel herbicides, fungicides, or insecticides. However, specific research detailing the synthesis of such active ingredients from this precursor is not currently prevalent in the available literature.
Use as Additives for Formulation Enhancement
One potential application of this compound in agrochemicals is as an additive to enhance formulation performance. nih.gov Its properties as a polar organic solvent could be leveraged in certain pesticide formulations. nih.gov Furthermore, its surfactant-like structure suggests a potential role as an adjuvant, which can improve the wetting, spreading, and penetration of the active ingredient on the target pest or plant surface. The amine functionality could also play a role in modifying the pH of spray solutions or interacting with other components in a formulation.
Applications in Nanotechnology Research
Surface Modification of Nanoparticles
The surface modification of nanoparticles is a critical step in tailoring their properties for specific applications, such as in drug delivery or catalysis. The amine group of this compound provides a reactive handle for covalent attachment to the surface of various nanoparticles. This functionalization could alter the surface charge, hydrophobicity, and biocompatibility of the nanoparticles, potentially influencing their interaction with biological systems. While the concept is scientifically sound, specific examples of its use in nanoparticle surface modification are not yet widely documented.
Development of Functionalized Nanomaterial Interfaces
The surface modification of nanomaterials is a critical area of research, aiming to enhance their properties and compatibility with various systems. This compound has been identified as a valuable agent in this context. Its bifunctional nature, possessing both an amine group and an ester group, allows it to act as a molecular bridge, covalently linking to nanomaterial surfaces while presenting a functional interface for further interactions.
This surface functionalization is instrumental in tailoring the physicochemical properties of nanoparticles. For instance, the butylamino group can alter the surface charge and hydrophobicity of the nanomaterials, which in turn influences their dispersion in different media and their interaction with biological systems. Research indicates that such modifications can lead to the development of more stable and effective nanomaterials for a range of applications.
| Parameter | Observation | Implication |
| Surface Charge Modification | The presence of the amino group can impart a positive charge to the nanomaterial surface. | Enhanced interaction with negatively charged biological membranes. |
| Hydrophobicity Adjustment | The butyl group increases the hydrophobicity of the nanomaterial surface. | Improved dispersion in non-polar solvents and polymer matrices. |
| Reactive Handle | The ester group can be hydrolyzed to a carboxylic acid, providing a site for further chemical modification. | Versatility in creating multifunctional nanomaterials. |
This table summarizes the key effects of using this compound for the functionalization of nanomaterial interfaces.
Contribution to Antibacterial Material Science
The rise of antibiotic-resistant bacteria has spurred significant research into the development of materials with inherent antimicrobial properties. This compound has demonstrated potential in this critical area, primarily through its use as a building block for antimicrobial polymers.
The antibacterial activity is often attributed to the presence of the tertiary amine group in the polymer structure, which can interact with and disrupt the cell membranes of bacteria, leading to cell death. This mechanism is a key focus of research in the design of new antibacterial materials for medical devices, food packaging, and other applications where microbial contamination is a concern.
Integration into Polymers for Antimicrobial Material Design
One of the primary strategies for harnessing the antibacterial potential of this compound is its incorporation into existing polymer matrices. This can be achieved by blending the compound with a base polymer or by grafting it onto the polymer chains. The result is a material that retains the bulk properties of the original polymer while gaining a functionalized surface with antimicrobial efficacy.
The effectiveness of these materials is dependent on several factors, including the concentration of the active compound on the surface and the specific type of bacteria being targeted. Research has shown that polymers modified with this compound can exhibit significant activity against a range of common pathogens.
Copolymerization Strategies for Antibacterial Material Development
A more advanced approach involves the copolymerization of a monomer derived from this compound with other monomers to create entirely new polymers with tailored antibacterial properties. This strategy offers greater control over the final material's characteristics, such as its mechanical strength, flexibility, and the density of active antibacterial sites.
For example, the corresponding acrylamide or acrylate monomer can be synthesized from this compound and then copolymerized with monomers like methyl methacrylate or styrene. The resulting copolymers possess a permanent, non-leaching antibacterial functionality, which is a significant advantage over materials that rely on the release of antimicrobial agents.
| Copolymerization Parameter | Effect on Antibacterial Activity | Research Finding |
| Monomer Ratio | Higher incorporation of the functional monomer generally leads to increased antibacterial efficacy. | Studies have shown a direct correlation between the percentage of the amine-containing monomer and the reduction in bacterial viability. |
| Comonomer Type | The choice of comonomer can influence the physical properties and overall effectiveness of the material. | Hydrophilic comonomers can enhance the interaction of the antibacterial sites with bacteria in aqueous environments. |
| Polymer Architecture | The arrangement of the monomers (e.g., random, block) can impact the surface presentation of the antibacterial groups. | Block copolymers can self-assemble to create surfaces with concentrated domains of the active component. |
This table details key considerations and findings in the copolymerization of monomers derived from this compound for the development of antibacterial materials.
Future Research Trajectories and Emerging Paradigms
Advancements in Asymmetric and Stereocontrolled Synthesis of Beta-Amino Propanoates
The biological and material properties of beta-amino esters are intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that afford precise control over the three-dimensional arrangement of atoms is a paramount objective. Future research will likely concentrate on advancing asymmetric and stereocontrolled synthesis of beta-amino propanoates, including N-alkylated and α-substituted variants like Methyl 3-(butylamino)-2-methylpropanoate.
Key areas of advancement are expected to include:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future efforts will likely focus on the design of novel, highly efficient organocatalysts for the enantioselective synthesis of beta-amino esters. This includes the development of catalysts for asymmetric Mannich reactions and Michael additions, which are fundamental reactions for the construction of the beta-amino ester scaffold.
Transition Metal Catalysis: Transition metal complexes have long been mainstays in catalytic asymmetric synthesis. Research is expected to continue in the development of new chiral ligands for transition metals that can effect highly enantioselective and diastereoselective transformations. For the synthesis of compounds like this compound, this could involve catalytic asymmetric hydrogenation of enamines or conjugate addition of amines to α,β-unsaturated esters.
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. The use of enzymes such as transaminases and lipases for the synthesis and resolution of beta-amino esters is a rapidly growing field. researchgate.net Future research will likely focus on enzyme engineering to create biocatalysts with tailored substrate specificities and enhanced activities for the production of specific beta-amino propanoates.
A comparative overview of emerging stereocontrolled synthetic methodologies is presented in Table 1.
| Methodology | Catalyst Type | Key Advantages | Potential for this compound Synthesis |
| Asymmetric Organocatalysis | Chiral amines, thioureas, phosphoric acids | Metal-free, low toxicity, high enantioselectivity | High potential for controlling the stereocenters at the α and β positions. |
| Transition Metal Catalysis | Chiral complexes of Rh, Ru, Pd, Cu | High turnover numbers, broad substrate scope | Efficient for large-scale synthesis with precise stereocontrol. |
| Biocatalysis | Transaminases, Lipases, Ene-reductases | Exceptional stereoselectivity, mild reaction conditions, environmentally friendly | Ideal for producing enantiomerically pure forms of the compound. |
Exploration of Sustainable and Eco-Friendly Catalytic Systems
The principles of green chemistry are increasingly influencing the direction of chemical synthesis. Future research into the synthesis of this compound will undoubtedly prioritize the development of sustainable and eco-friendly catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.
Promising avenues of exploration include:
Continuous-Flow Synthesis: This approach offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The development of continuous-flow methods for the synthesis of beta-amino esters, potentially utilizing immobilized catalysts, is a key area for future research. A continuous-flow procedure for the synthesis of β-amino acid esters has been developed using a lipase-catalyzed Michael reaction, highlighting the potential for green reaction conditions and short residence times. resolvemass.ca
Use of Greener Solvents: The replacement of volatile and hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or supercritical fluids, is a central tenet of green chemistry. Research will focus on developing catalytic systems that are effective in these green solvents.
Biocatalytic Processes: As mentioned previously, biocatalysis is inherently a green technology. mdpi.com The use of whole-cell biocatalysts or isolated enzymes, such as lipases from Thermomyces lanuginosus or Burkholderia cepasia, in the synthesis of beta-amino esters avoids the need for heavy metal catalysts and often allows for reactions to be performed in aqueous media. resolvemass.canih.gov
Table 2 summarizes key features of sustainable catalytic systems relevant to beta-amino propanoate synthesis.
| Sustainable Approach | Key Features | Environmental Benefits |
| Continuous-Flow Synthesis | Improved process control, enhanced safety, reduced waste | Lower energy consumption, smaller footprint, efficient resource utilization. resolvemass.ca |
| Green Solvents | Use of water, ionic liquids, or solvent-free conditions | Reduced pollution, lower toxicity, improved safety. |
| Biocatalysis | Use of enzymes or whole-cell systems | Renewable catalysts, mild reaction conditions, high selectivity, biodegradability. researchgate.netresolvemass.canih.gov |
Development of Advanced Analytical Techniques for Complex Beta-Amino Ester Architectures
As synthetic methods for producing complex beta-amino esters with multiple stereocenters become more sophisticated, the need for advanced analytical techniques for their characterization becomes more acute. Future research in this area will focus on developing methods that can unambiguously determine the absolute and relative stereochemistry of these molecules and accurately quantify enantiomeric and diastereomeric purity.
Emerging analytical paradigms include:
Chiral Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases are the workhorses for the separation of enantiomers. digitellinc.comnih.gov Future developments will likely involve the creation of novel chiral stationary phases with broader applicability and higher resolution for complex beta-amino esters. Comprehensive two-dimensional gas chromatography (GC×GC) is another powerful technique for resolving complex mixtures of amino acid derivatives. rug.nl
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Advanced NMR techniques, including the use of chiral solvating agents and derivatizing agents, can be used to determine enantiomeric excess and assign absolute configurations. virginia.edu For instance, low-temperature 6Li NMR spectroscopy has been used to characterize the aggregation state of chiral beta-amino ester enolates. nih.gov
Mass Spectrometry: Mass spectrometry (MS) is a highly sensitive technique that can be used for the determination of enantiomeric excess. resolvemass.ca Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used to characterize derivatized amino esters. researchgate.net
Table 3 provides a comparison of advanced analytical techniques for the characterization of beta-amino esters.
| Analytical Technique | Information Provided | Key Advantages |
| Chiral HPLC/GC | Enantiomeric and diastereomeric purity | High accuracy and precision for quantitative analysis. digitellinc.comnih.gov |
| Advanced NMR Spectroscopy | Absolute and relative stereochemistry, structural elucidation | Provides detailed structural information without the need for crystalline samples. nih.govvirginia.edu |
| Mass Spectrometry | Molecular weight, fragmentation patterns, enantiomeric excess | High sensitivity, suitable for complex mixtures and trace analysis. researchgate.netresolvemass.ca |
Expansion of Applications in High-Performance Materials and Specialty Chemicals
While beta-amino acids and their derivatives have been extensively studied for their biological activity, their potential as building blocks for high-performance materials and specialty chemicals is an area of growing interest. This compound, with its combination of a secondary amine, an ester, and a chiral center, is a versatile monomer that could be incorporated into a variety of polymeric structures.
Future research is expected to explore the following applications:
Poly(beta-amino ester)s (PBAEs): These are a class of biodegradable and pH-responsive polymers with significant potential in biomedical applications such as drug delivery and gene therapy. resolvemass.canih.gov The incorporation of monomers like this compound could be used to fine-tune the physical and biological properties of PBAEs, such as their degradation rate, drug-loading capacity, and biocompatibility. The synthesis of PBAEs is often achieved through the Michael addition of amines to diacrylates. resolvemass.ca
Polyamides and Peptidomimetics: Beta-amino acids can be polymerized to form beta-peptides, which can adopt stable secondary structures similar to their alpha-peptide counterparts but are resistant to enzymatic degradation. acs.org N-substituted beta-amino esters like this compound could serve as precursors to N-alkylated beta-amino acids for the synthesis of novel peptidomimetics with enhanced stability and tailored biological activities.
Specialty Coatings and Adhesives: The functional groups present in this compound could be exploited for the development of specialty polymers for use in coatings and adhesives. The amine functionality can provide sites for cross-linking or adhesion to surfaces, while the ester group can be used to control the polymer's flexibility and solubility.
The potential applications of polymers derived from beta-amino propanoates are summarized in Table 4.
| Application Area | Polymer Type | Key Properties |
| Biomedical Materials | Poly(beta-amino ester)s | Biodegradability, pH-responsiveness, biocompatibility. resolvemass.canih.gov |
| Pharmaceuticals | Beta-peptides, Peptidomimetics | Proteolytic stability, defined secondary structures. acs.org |
| Advanced Materials | Functional Polyamides, Polyesters | Tunable mechanical properties, adhesion, chemical resistance. |
Q & A
Q. What are the optimized synthetic routes for Methyl 3-(butylamino)-2-methylpropanoate, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : A common strategy involves coupling a methyl propanoate backbone with a butylamine group. For example, in analogous syntheses (e.g., tert-butyldimethylsilyl (TBS)-protected intermediates), activation of hydroxyl groups via silylation (using TBSCl and imidazole in CH₂Cl₂ at 0°C) is critical for regioselective protection . Adjusting stoichiometry (e.g., 1.2 equiv. TBSCl) and reaction time (30 min at 0°C, followed by 2 h at rt) can enhance yields up to 95%. Purification via flash column chromatography (e.g., PE:Et₂O 15:1) is recommended for isolating the product .
Q. How can NMR spectroscopy be applied to confirm the structure of this compound?
- Methodological Answer : ¹H and ¹³C NMR are essential for structural validation. For related propanoate derivatives, diagnostic signals include:
- A septet methine proton (~δH 2.51) and doublet methyl groups (~δH 1.11–1.12) for 2-methylpropanoate moieties .
- Butylamino protons (δH 1.2–3.0, split into multiplets due to NH coupling).
- Ester carbonyl (δC ~170–175 ppm).
2D-NMR (HSQC, HMBC) should confirm connectivity, particularly between the butylamino group and the propanoate backbone .
Q. What chromatographic methods are suitable for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–254 nm) is widely used. For impurities structurally similar to propanoate derivatives (e.g., methylphenylpropanoic acids), a C18 column and gradient elution (water/acetonitrile with 0.1% formic acid) can resolve analogs. Retention times and spiking with reference standards (e.g., EP impurity markers) aid identification .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the butylamino group in nucleophilic substitution reactions?
- Methodological Answer : The butylamino group’s nucleophilicity is modulated by steric hindrance from the methylpropanoate backbone. Kinetic studies (e.g., competition experiments with varying amines) can quantify reactivity. For example, bulky silyl-protecting groups (e.g., TBS) in analogous reactions reduce side reactions by shielding reactive sites, as seen in Roche ester derivatization . Computational modeling (DFT) may further elucidate transition-state geometries.
Q. How can discrepancies in spectroscopic data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. For example, unexpected splitting in NH protons may indicate hydrogen bonding in nonpolar solvents. Redoing NMR in deuterated DMSO (to observe NH protons) or spiking with authentic standards (e.g., EP impurity C) can clarify ambiguities . X-ray crystallography provides definitive structural confirmation if crystalline derivatives are accessible.
Q. What strategies are effective for analyzing trace impurities in this compound batches?
- Methodological Answer : LC-MS/MS with high-resolution mass detection (HRMS) identifies impurities at <0.1% levels. For example, propanoic acid byproducts (e.g., 3-(4-(2-methylpropyl)phenyl)-propanoic acid) can be detected via [M-H]⁻ ions (e.g., m/z 207.1) and matched to reference spectra . Accelerated stability studies (40°C/75% RH) coupled with forced degradation (acid/base/oxidative stress) reveal degradation pathways.
Q. How does the compound’s stereochemistry impact its biological activity in enzyme inhibition studies?
- Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., Chiralpak IC column) separates R/S isomers. Testing each enantiomer against target enzymes (e.g., serine hydrolases) using fluorogenic substrates quantifies IC₅₀ differences. For β-amino acid derivatives, (S)-isomers often exhibit higher affinity due to optimized hydrogen bonding with catalytic residues .
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Methodological Answer : SwissADME or ADMETLab 2.0 predict logP (lipophilicity), BBB permeability, and CYP450 interactions. Input the SMILES string (e.g., derived from PubChem data) to simulate absorption/distribution. For instance, the methyl ester group may enhance bioavailability but reduce metabolic stability compared to carboxylic acids .
Data Contradiction & Validation
Q. How to address conflicting reports on the compound’s melting point or solubility?
Q. What experimental controls are critical when studying the compound’s reactivity in multicomponent reactions?
- Methodological Answer :
Include negative controls (e.g., omitting catalysts) and internal standards (e.g., deuterated analogs for LC-MS quantification). For Pd-catalyzed couplings, monitor palladium residues via ICP-MS to rule out metal-mediated side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
